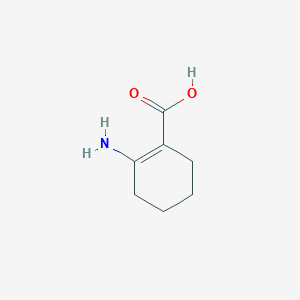

2-Aminocyclohex-1-enecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-aminocyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLKZOIVBZXREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617209 | |

| Record name | 2-Aminocyclohex-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

277305-66-5 | |

| Record name | 2-Aminocyclohex-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Chemist's Compass: A Guide to 2-Aminocyclohex-1-enecarboxylic Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Elegance of a Privileged Scaffold

In the intricate world of medicinal chemistry and drug discovery, certain molecular frameworks emerge as "privileged scaffolds" – structures that exhibit a remarkable propensity for binding to a diverse range of biological targets. The 2-aminocyclohex-1-enecarboxylic acid moiety is a prime example of such a scaffold, offering a unique combination of conformational rigidity and functional group versatility. Its derivatives have found applications in the development of a wide array of therapeutic agents, from anticonvulsants to anti-inflammatory drugs.[1][2][3] This guide provides an in-depth exploration of the core synthetic strategies for accessing this valuable class of compounds, offering not just protocols, but a deeper understanding of the underlying chemical principles that govern these transformations.

Chapter 1: The Thorpe-Ziegler Cyclization: A Classic Route to Cyclic β-Enaminonitriles

The Thorpe-Ziegler reaction is a venerable yet powerful tool in the synthetic chemist's arsenal for the formation of cyclic ketones and their enamine precursors from dinitriles.[4][5] This intramolecular condensation, catalyzed by a strong base, provides a direct entry into the 2-aminocyclohex-1-enecarbonitrile core, a immediate precursor to the corresponding carboxylic acid derivatives.

Mechanistic Insights: A Tale of Deprotonation and Intramolecular Attack

The reaction proceeds through a stepwise ionic mechanism. The choice of base and solvent is critical to the success of the cyclization, influencing both the rate of reaction and the yield of the desired product.

-

Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS), is employed to abstract an acidic α-proton from one of the nitrile groups of the starting dinitrile (e.g., adiponitrile). This generates a resonance-stabilized carbanion.[6][7] The use of aprotic solvents like THF or DME is preferred to avoid protonation of the intermediate carbanion.[7]

-

Intramolecular Nucleophilic Attack: The newly formed carbanion then acts as a nucleophile, attacking the electrophilic carbon of the second nitrile group within the same molecule. This intramolecular cyclization forms a five- or six-membered ring, resulting in a cyclic imine anion.

-

Tautomerization: The reaction mixture is then typically quenched with a proton source (often during workup) to neutralize the imine anion, which rapidly tautomerizes to the more stable β-enaminonitrile. This tautomer is favored due to the formation of a conjugated system.[6]

Figure 1: Mechanism of the Thorpe-Ziegler Cyclization.

Experimental Protocol: Synthesis of 2-Aminocyclohex-1-enecarbonitrile

This protocol provides a representative procedure for the synthesis of the core nitrile intermediate.

Materials:

-

Adiponitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Addition of Dinitrile: A solution of adiponitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension at room temperature under a nitrogen atmosphere.

-

Reflux: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After completion, the reaction mixture is cooled to 0 °C in an ice bath and cautiously quenched by the slow, dropwise addition of water to destroy any unreacted sodium hydride.

-

Acidification and Extraction: The mixture is then acidified to pH 2-3 with concentrated hydrochloric acid. The aqueous layer is extracted three times with diethyl ether.

-

Workup: The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or recrystallization to afford 2-aminocyclohex-1-enecarbonitrile.

Data Presentation: Characterization of 2-Aminocyclohex-1-enecarbonitrile

| Property | Value |

| Appearance | White to off-white solid |

| Yield | 75-85% |

| Melting Point | 102-104 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.75 (br s, 2H, NH₂), 2.28 (t, J = 6.0 Hz, 2H), 2.19 (t, J = 6.0 Hz, 2H), 1.70-1.60 (m, 4H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 152.0, 121.5, 95.1, 29.8, 27.5, 22.9, 22.3 |

| IR (KBr, cm⁻¹) | 3430, 3320 (N-H), 2180 (C≡N), 1650 (C=C) |

| MS (EI, m/z) | 122 (M⁺) |

Chapter 2: Multicomponent Reactions: The Hantzsch Synthesis for Dihydropyridine Scaffolds

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecules in a single, convergent step. The Hantzsch dihydropyridine synthesis, a classic MCR, provides a highly efficient route to 1,4-dihydropyridine derivatives, which can be seen as close structural analogs and precursors to certain this compound derivatives.[3][8]

Mechanistic Rationale: A Symphony of Condensations

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[9] The mechanism is a cascade of well-established reactions:

-

Knoevenagel Condensation: The aldehyde first undergoes a Knoevenagel condensation with one equivalent of the β-ketoester to form an α,β-unsaturated dicarbonyl compound.

-

Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form an enamine intermediate.

-

Michael Addition: The enamine then acts as a nucleophile in a Michael addition to the α,β-unsaturated dicarbonyl compound.

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular condensation and subsequent dehydration to yield the final 1,4-dihydropyridine product.

Figure 2: Simplified Mechanism of the Hantzsch Dihydropyridine Synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-phenyl-6-methylcyclohex-1-ene-1-carboxylate Analogs

This protocol describes a Hantzsch-type synthesis of a highly substituted dihydropyridine, a close analog to the target scaffold.

Materials:

-

Benzaldehyde

-

Ethyl acetoacetate

-

Ammonium acetate

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent), ethyl acetoacetate (2.0 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.

-

Reflux: Heat the mixture to reflux with stirring for 4-6 hours. The reaction progress can be monitored by TLC.

-

Crystallization: Upon cooling to room temperature, the product often crystallizes from the reaction mixture.

-

Isolation and Purification: The solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from ethanol to yield the desired 1,4-dihydropyridine derivative.

Data Presentation: Characterization of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

| Property | Value |

| Appearance | Yellow crystalline solid |

| Yield | 85-95% |

| Melting Point | 156-158 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.15 (m, 5H, Ar-H), 5.60 (s, 1H, NH), 4.95 (s, 1H, H-4), 4.05 (q, J = 7.1 Hz, 4H, OCH₂), 2.30 (s, 6H, CH₃), 1.20 (t, J = 7.1 Hz, 6H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 167.5, 147.0, 144.2, 128.3, 128.0, 126.2, 104.1, 59.8, 39.8, 19.6, 14.4 |

| IR (KBr, cm⁻¹) | 3340 (N-H), 1695 (C=O), 1650 (C=C) |

| MS (EI, m/z) | 357 (M⁺) |

Chapter 3: The Stork Enamine Synthesis: A Modern Approach to α-Functionalization

The Stork enamine synthesis is a versatile and widely used method for the α-alkylation and α-acylation of ketones and aldehydes.[10][11] This strategy relies on the formation of an enamine intermediate, which serves as a nucleophilic enolate equivalent but offers the advantage of reacting under milder, neutral conditions, thus minimizing side reactions like polyalkylation.[12]

Mechanistic Principles: The Nucleophilic Power of Enamines

The Stork enamine synthesis proceeds in three key steps:

-

Enamine Formation: A ketone (e.g., cyclohexanone) is reacted with a secondary amine (e.g., pyrrolidine or morpholine) in the presence of an acid catalyst and with azeotropic removal of water. This drives the equilibrium towards the formation of the enamine.

-

Nucleophilic Attack: The enamine, with its electron-rich α-carbon, acts as a nucleophile and attacks an electrophile, such as an alkyl halide or an α,β-unsaturated carbonyl compound. This forms a new carbon-carbon bond and generates an iminium salt intermediate.

-

Hydrolysis: The iminium salt is then hydrolyzed with aqueous acid to regenerate the carbonyl group, yielding the α-substituted ketone.

Figure 3: Workflow of the Stork Enamine Synthesis.

Experimental Protocol: Synthesis of 2-Allylcyclohexanone via a Stork Enamine Intermediate

This protocol details the synthesis of an α-alkylated cyclohexanone, a precursor that can be further functionalized to the target carboxylic acid derivatives.

Materials:

-

Cyclohexanone

-

Pyrrolidine

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Toluene

-

Allyl bromide

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, a mixture of cyclohexanone (1.0 equivalent), pyrrolidine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed until no more water is collected in the trap (typically 4-6 hours).[11]

-

Alkylation: The reaction mixture is cooled to room temperature, and the toluene is removed under reduced pressure. The crude enamine is dissolved in anhydrous THF, and allyl bromide (1.1 equivalents) is added dropwise. The mixture is stirred at room temperature overnight.

-

Hydrolysis: The reaction mixture is then treated with 1 M hydrochloric acid and stirred vigorously for 1-2 hours to hydrolyze the iminium salt.

-

Workup and Purification: The mixture is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude 2-allylcyclohexanone is purified by vacuum distillation.

Data Presentation: Characterization of 2-Allylcyclohexanone

| Property | Value |

| Appearance | Colorless oil |

| Yield | 65-75% |

| Boiling Point | 78-80 °C at 10 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.85-5.75 (m, 1H), 5.10-5.00 (m, 2H), 2.50-2.20 (m, 3H), 2.10-1.90 (m, 2H), 1.85-1.50 (m, 4H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 211.5, 136.0, 116.8, 50.1, 42.2, 34.5, 28.1, 25.0 |

| IR (neat, cm⁻¹) | 3075, 1710 (C=O), 1640 (C=C) |

| MS (EI, m/z) | 138 (M⁺) |

Chapter 4: The Role of this compound Derivatives in Drug Discovery

The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[1][13] The rigidified cyclohexene ring pre-organizes the appended functional groups into well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for target proteins.

The enamine portion of the molecule can act as a hydrogen bond donor and acceptor, while the carboxylic acid (or its ester or amide derivatives) provides another site for polar interactions. The cyclohexene ring itself can engage in hydrophobic interactions within a binding pocket. This combination of features makes this scaffold a versatile starting point for the design of novel therapeutic agents.

For instance, derivatives of this scaffold have been investigated for their potential as:

-

Anticonvulsants: The enaminone moiety is a key pharmacophore in a number of anticonvulsant agents.[9]

-

Anti-inflammatory Agents: Certain derivatives have shown promising anti-inflammatory activity.[1][2][3]

-

Enzyme Inhibitors: The scaffold can be functionalized to target the active sites of various enzymes.

The synthetic methodologies outlined in this guide provide the fundamental tools for accessing a diverse library of this compound derivatives. By systematically varying the substituents on the amine, the carboxylic acid, and the cyclohexene ring, medicinal chemists can explore the structure-activity relationships (SAR) and optimize the pharmacological properties of these compounds, paving the way for the discovery of new and effective drugs.

References

-

Grokipedia. (2026, January 8). Thorpe reaction. Grokipedia. Retrieved from [Link]

-

SynArchive. (n.d.). Thorpe-Ziegler Reaction. SynArchive. Retrieved from [Link]

-

Wikipedia. (n.d.). Thorpe reaction. Wikipedia. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020, September 24). Thorpe reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Stork enamine alkylation. Grokipedia. Retrieved from [Link]

-

ACG Publications. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Org. Commun., 5(3), 105-119. Retrieved from [Link]

-

ResearchGate. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Stork Enamine Synthesis. Organic Chemistry Tutor. Retrieved from [Link]

-

Illustrated Glossary of Organic Chemistry. (n.d.). Stork enamine reaction. UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

ResearchGate. (2025, April 7). (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. Retrieved from [Link]

-

PubMed. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PubMed. Retrieved from [Link]

-

PubMed. (2009, September 1). Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. PubMed. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of 2-Acetylcyclohexanone Using Pyrrolidine-Enamine. Scribd. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table. ResearchGate. Retrieved from [Link]

-

NROChemistry. (n.d.). Stork Enamine Synthesis. NROChemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 2-aminocyclohex-1-ene-1-carboxylic esters. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Retrieved from [Link]

-

National Institutes of Health. (n.d.). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2012, February 14). Can anybody suggest the best process for the Stark Enamine condensation. ResearchGate. Retrieved from [Link]

-

PubMed. (2023, February 1). Synthesis and biological evaluation of novel aromatic amide derivatives as potential BCR-ABL inhibitors. PubMed. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

MDPI. (2023, February 16). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. MDPI. Retrieved from [Link]

-

ScienceDirect. (n.d.). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. ScienceDirect. Retrieved from [Link]

-

ResearchGate. (n.d.). Example of 1 H, 13 C HSQC spectra and assignment of the signals to... | Download scientific diagram. ResearchGate. Retrieved from [Link]

-

Taylor & Francis eBooks. (n.d.). Enantioselective Organocatalysis from Concepts to Applications in the Synthesis of Natural Products and Pharmaceuticals. Taylor & Francis. Retrieved from [https://www.taylorfrancis.com/chapters/edit/10.1201/9781315372233-14/enantioselective-organocatalysis-concepts-applications-synthesis-natural-products-pharmaceuticals-jos%C3%A9- Alem%C3%A1n]([Link] Alem%C3%A1n)

-

National Institutes of Health. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

-

National Institutes of Health. (2025, October 23). Organocatalytic enantioselective [2π + 2σ] cycloaddition reactions of bicyclo[1.1.0]butanes with α,β-unsaturated aldehydes. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Amino Acids in the Development of Prodrugs. MDPI. Retrieved from [Link]

-

PubMed. (2003, January). Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. PubMed. Retrieved from [Link]

-

PubMed. (2023, July 19). Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. PubMed. Retrieved from [Link]

-

Wiley Online Library. (n.d.). 1H and 13C NMR Data for C-6 Substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Journal of Chemical Education. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Prodrugs for Amines. National Center for Biotechnology Information. Retrieved from [Link]

-

Sci-Hub. (n.d.). A novel four-component synthesis of ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates. Sci-Hub. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid | MDPI [mdpi.com]

- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. grokipedia.com [grokipedia.com]

- 8. 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. Illustrated Glossary of Organic Chemistry - Stork enamine reaction [chem.ucla.edu]

- 12. acgpubs.org [acgpubs.org]

- 13. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Aminocyclohex-1-enecarboxylic Acid Scaffold: A Technical Guide for Medicinal Chemistry

Introduction: The Allure of Constrained Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel pharmacophores with desirable drug-like properties is perpetual. Among the myriad of molecular architectures, cyclic scaffolds have garnered significant attention due to their ability to impart conformational rigidity. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets. The 2-aminocyclohex-1-enecarboxylic acid core, a cyclic β-enamino acid, represents a particularly intriguing scaffold. It marries the conformational constraint of a cyclohexene ring with the versatile chemical reactivity of an enamine and a carboxylic acid. This unique combination of structural and functional features makes it a promising starting point for the development of new therapeutic agents.

This technical guide provides an in-depth exploration of the this compound scaffold, from its synthesis and chemical properties to its applications in medicinal chemistry, with a focus on recent advancements and future potential.

The this compound Scaffold: Structural and Functional Attributes

The this compound scaffold is a fascinating hybrid of functionalities. At its heart lies a cyclic β-enamino ester/acid structure. Enaminones, or β-amino-α,β-unsaturated ketones and esters, are stable, conjugated systems with a rich and diverse reactivity profile.[1] The conjugation of the amino group with the carbonyl of the carboxylic acid through the double bond creates a vinylogous amide system, which influences the molecule's electronic properties and reactivity.

The key attributes of this scaffold include:

-

Conformational Rigidity: The cyclohexene ring restricts the rotational freedom of the molecule, presenting a well-defined spatial arrangement of the amino and carboxylic acid functional groups. This can be advantageous for specific receptor interactions.

-

Hydrogen Bonding Capabilities: The amino and carboxylic acid moieties are excellent hydrogen bond donors and acceptors, crucial for molecular recognition at the active sites of biological targets.

-

Chemical Handles for Derivatization: The amino and carboxylic acid groups serve as convenient points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties. The enamine double bond also presents opportunities for further functionalization.

These inherent properties position the this compound scaffold as a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets.

Synthesis of the this compound Scaffold and its Derivatives

The synthesis of cyclic β-enamino esters, including the this compound scaffold, is often achieved through the condensation of a β-keto ester with a primary amine. This reaction is a cornerstone of enaminone chemistry.

A general synthetic workflow is depicted below:

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of (E)-2-(acrylamido)cyclohex-1-enecarboxylic Acid Derivatives

The following is a representative protocol for the synthesis of derivatives of the this compound scaffold, adapted from a study on HCA receptor agonists.[2][3] This multi-step synthesis highlights the versatility of the core structure.

Step 1: Synthesis of Ethyl 2-aminocyclohex-1-enecarboxylate

-

To a solution of ethyl 2-oxocyclohexanecarboxylate (1 eq) in toluene, add ammonium acetate (1.5 eq).

-

Reflux the mixture with a Dean-Stark trap to remove water for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-aminocyclohex-1-enecarboxylate.

Step 2: Acylation of the Amino Group

-

Dissolve ethyl 2-aminocyclohex-1-enecarboxylate (1 eq) and a suitable base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add the desired acyl chloride or anhydride (e.g., (E)-3-phenylacryloyl chloride, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

Step 3: Hydrolysis of the Ester

-

Dissolve the acylated ester (1 eq) in a mixture of THF and water.

-

Add an excess of lithium hydroxide (LiOH, 3-5 eq).

-

Stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final carboxylic acid derivative.

Medicinal Chemistry Applications and Biological Activity

While the parent this compound scaffold is not extensively documented as a standalone therapeutic agent, its derivatives have shown significant promise in various therapeutic areas.

Hydroxy-Carboxylic Acid (HCA) Receptor Agonists

A notable application of this scaffold is in the development of agonists for the hydroxy-carboxylic acid (HCA) receptors, particularly HCA₂ (also known as GPR109A).[2][3] The HCA₂ receptor is the molecular target for niacin (nicotinic acid), a long-used therapeutic for dyslipidemia. Niacin's utility is hampered by side effects such as flushing, which is also mediated by HCA₂. The development of selective HCA₂ agonists with improved side-effect profiles is therefore a significant goal in cardiovascular drug discovery.

Derivatives of 2-amidocyclohex-1-enecarboxylic acid have been designed to mimic the pharmacophoric features of known HCA₂ agonists.[2][3] The general structure involves an acidic group (the carboxylic acid), a linker, and an aromatic moiety. The this compound core serves as a constrained and functionalized platform for arranging these elements in a favorable orientation for receptor binding and activation.

The activation of HCA receptors by these agonists can be quantified using a 3'-5'-cyclic adenosine monophosphate (cAMP) assay.[2]

Caption: Simplified workflow of HCA receptor activation by a 2-amidocyclohex-1-enecarboxylic acid derivative.

Anti-inflammatory and Antiproliferative Potential

Derivatives of the closely related cyclohex-1-ene-1-carboxylic acid scaffold have demonstrated significant anti-inflammatory and antiproliferative activities.[4][5][6] These studies provide a strong rationale for exploring the potential of the 2-amino substituted scaffold in these therapeutic areas.

The anti-inflammatory effects have been attributed to the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6).[4][5] The antiproliferative activity has been observed in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[4][5][6]

While the exact molecular targets for these effects are not fully elucidated for all derivatives, the modulation of inflammatory signaling pathways is a key aspect of their mechanism of action. The introduction of the amino group in the 2-position of the cyclohexene ring could potentially lead to novel interactions with biological targets and modulate these activities.

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for biological activity.

SAR for HCA Receptor Agonism

Studies on (E)-2-(acrylamido)cyclohex-1-enecarboxylic acid derivatives have revealed key SAR trends for HCA receptor activation:[2][3]

| Modification | Observation | Inference |

| Aromatic Group | Naphthalene and quinoline moieties are well-tolerated and can lead to potent agonism. | A larger, lipophilic aromatic system is favorable for binding to the receptor. |

| Linker Rigidity | Replacing a flexible ethane linker in the amide side chain with rigid elements like an E-double bond, a triple bond, or a cyclopropane ring modulates potency and selectivity. | The spatial orientation of the aromatic group relative to the core scaffold is critical for receptor activation. |

| Substitution on the Aromatic Ring | The position and nature of substituents on the aromatic ring significantly impact activity. | Electronic and steric factors of the aromatic substituent influence receptor interaction. |

SAR for Anti-inflammatory and Antiproliferative Activities

For amidrazone derivatives of the related cyclohex-1-ene-1-carboxylic acid scaffold, the following SAR has been observed:[4][5][6]

| Modification | Observation | Inference |

| Substituents on the Amidrazone Moiety | The presence of two pyridyl substituents is effective for the inhibition of cytokine release (TNF-α, IL-6, IL-10). | The nitrogen atoms in the pyridyl rings may be involved in key interactions with the biological target. |

| Saturation of the Cyclohexene Ring | Saturation of the cyclohexene ring generally enhances the inhibitory effect on TNF-α production. | The planarity of the cyclohexene ring influences the overall conformation and activity. |

| Substituent on the Phenyl Ring | A 4-nitrophenyl or 4-methylphenyl substituent can enhance antiproliferative activity. | Electronic properties of the substituent on the phenyl ring play a role in the antiproliferative effect. |

Future Directions and Perspectives

The this compound scaffold remains a relatively underexplored area of medicinal chemistry with significant potential. Future research efforts could be directed towards several promising avenues:

-

Exploration of New Therapeutic Targets: Given the diverse biological activities of related enaminone and cyclic amino acid derivatives, this scaffold should be screened against a wider range of biological targets, including enzymes (e.g., kinases, proteases) and other receptors.

-

Stereoselective Synthesis: The development of efficient stereoselective synthetic routes to access enantiomerically pure derivatives of the scaffold will be crucial for understanding the stereochemical requirements for biological activity and for the development of chiral drugs.

-

Elucidation of Mechanisms of Action: In-depth mechanistic studies are needed to identify the precise molecular targets and signaling pathways modulated by these compounds. This will facilitate rational drug design and optimization.

-

Library Synthesis and High-Throughput Screening: The amenability of the scaffold to derivatization makes it an ideal candidate for the creation of compound libraries for high-throughput screening, which could accelerate the discovery of new lead compounds.

Conclusion

The this compound scaffold is a promising and versatile platform for the design and discovery of new therapeutic agents. Its unique combination of a conformationally constrained cyclic core and reactive functional groups provides a rich foundation for medicinal chemistry exploration. While much of the current knowledge is derived from its close derivatives, the compelling biological activities observed in these analogues strongly advocate for a more focused investigation of the parent scaffold and its broader chemical space. As synthetic methodologies become more sophisticated and our understanding of its biological interactions deepens, the this compound scaffold is poised to become a valuable tool in the development of next-generation therapeutics.

References

-

Appella, D. H., et al. (1997). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 119(28), 6783–6784. Available at: [Link]

-

Reddy, T. J., et al. (2015). Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. Tetrahedron, 71(35), 5873-5882. Available at: [Link]

-

Shepelev, M., et al. (2014). Synthesis and evaluation of (E)-2-(acrylamido)cyclohex-1-enecarboxylic acid derivatives as HCA1, HCA2, and HCA3 receptor agonists. Bioorganic & Medicinal Chemistry, 22(13), 3462-3472. Available at: [Link]

-

Shepelev, M., et al. (2014). Synthesis and evaluation of (E)-2-(acrylamido)cyclohex-1-enecarboxylic acid derivatives as HCA1, HCA2, and HCA3 receptor agonists. ResearchGate. Available at: [Link]

-

Prakasham, A. P., et al. (2020). General equation for the β‐enamino ester synthesis from acyclic and cyclic β‐keto ester substrates and various primary aliphatic and aromatic amines as catalyzed by the Fe‐NHC complexes (1–2)c. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Retrieved from [Link]

-

Edafiogho, I. O., et al. (1991). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry, 34(11), 3228-3232. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Proposed mechanism for the formation of the β‐enaminones 3. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Enamine formation of β‐keto amides. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 2-aminocyclohex-1-ene-1-carboxylic esters. Retrieved from [Link]

- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

-

Mazur, L., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1853. Available at: [Link]

-

PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

-

Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. Available at: [Link]

-

El-Faham, A., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24765-24796. Available at: [Link]

-

Al-Zaydi, K. M. (2014). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 19(6), 8259-8268. Available at: [Link]

-

Mazur, L., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PubMed. Available at: [Link]

- Google Patents. (n.d.). US7868029B2 - Process for the preparation of 2-amino-4,5,6,7-tetrahydro-6-aminobenzothiazoles from cyclohexanes and cyclohexanones as intermediates.

-

Mazur, L., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). CN1468214A - Novel Aminocyclohexane Derivatives.

-

Hao, J., et al. (2019). On the Origin of the 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate Scaffold's Unique Group II Selectivity for the mGlu Receptors. Bioorganic & Medicinal Chemistry Letters, 29(2), 297-301. Available at: [Link]

-

PubChem. (n.d.). Amino- or ammonium-containing sulfonic acid, phosphonic acid and carboxylic acid derivatives and their medical use - Patent US-10829506-B2. Retrieved from [Link]

-

Beilstein Journals. (2024). General method for the synthesis of enaminones via photocatalysis. Retrieved from [Link]

Sources

- 1. Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of (E)-2-(acrylamido)cyclohex-1-enecarboxylic acid derivatives as HCA1, HCA2, and HCA3 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Aminocyclohex-1-enecarboxylic Acid Isomers

Introduction

2-Aminocyclohex-1-enecarboxylic acid is a cyclic β-amino acid, a structural motif of significant interest in medicinal chemistry and drug development.[1] Its constrained cyclohexane framework makes it a valuable building block for creating peptidomimetics and other biologically active molecules with defined three-dimensional shapes.[2] The core structure, featuring an enamine conjugated with a carboxylic acid, gives rise to a fascinating landscape of isomerism, primarily tautomerism between the keto-enamine and enol-imine forms.

The precise isomeric form of the molecule can profoundly influence its chemical reactivity, biological activity, and pharmacological profile. Therefore, unambiguous identification and characterization of these isomers are critical for researchers in drug discovery and organic synthesis. This technical guide provides a comprehensive, multi-spectroscopic approach to elucidate the isomeric structures of this compound, grounded in field-proven insights and authoritative principles. We will explore the causality behind experimental choices and present self-validating protocols for robust analysis.

The Isomeric Landscape: Tautomerism

The primary form of isomerism in this compound is tautomerism. The molecule exists in a dynamic equilibrium between two main forms: the generally more stable Keto-Enamine tautomer and the Enol-Imine tautomer. This equilibrium is influenced by factors such as solvent polarity, temperature, and pH.

Caption: Tautomeric equilibrium between the Keto-Enamine and Enol-Imine forms.

Understanding the spectroscopic signatures of each tautomer is the central goal of this analytical guide.

A Multi-Spectroscopic Analytical Workflow

A single technique is rarely sufficient for complete characterization. A synergistic approach, integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, provides the necessary cross-validation for unambiguous structural assignment.

Caption: Integrated workflow for the spectroscopic analysis of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for detailed structural elucidation of the isomers in solution, providing information on connectivity, stereochemistry, and relative quantification.[3]

Expertise & Causality: Experimental Choices

-

Solvent Selection: The choice of deuterated solvent is critical. Aprotic solvents like CDCl₃ are common, but protic solvents like DMSO-d₆ or MeOD are invaluable. In DMSO-d₆, the exchange rate of labile protons (NH₂, COOH) is slowed, allowing for their direct observation as distinct peaks, which is essential for differentiating tautomers.

-

Quantitative Analysis: For determining the ratio of isomers, a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated is crucial. This ensures complete relaxation and allows for accurate integration of signals corresponding to each isomer.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[3]

-

¹H NMR Acquisition:

-

Spectrometer Frequency: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse (zg30).

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay (D1): 5-10 seconds for quantitative measurements.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled (zgpg30).

-

Relaxation Delay (D1): 2-5 seconds.

-

-

2D NMR (as needed): Acquire COSY, HSQC, HMBC, and NOESY spectra using standard instrument parameters to establish proton-proton and proton-carbon correlations, confirming the backbone structure and spatial relationships.

Interpreting NMR Spectra

The key to distinguishing the tautomers lies in identifying unique signals for each form.

| Spectroscopic Feature | Keto-Enamine Tautomer | Enol-Imine Tautomer | Rationale |

| ¹H: Vinylic Proton (-CH=) | ~4.5-5.5 ppm | ~5.0-6.0 ppm | The vinylic proton in the enol-imine is deshielded by the adjacent C=N bond. |

| ¹H: Amine Protons (-NH₂) | Two broad signals, ~7.0-9.0 ppm | Absent | The presence of two distinct, exchangeable NH protons is characteristic of the primary enamine. |

| ¹H: Imine/Enol Protons | Absent | One sharp =N-H or broad -OH signal | The enol-imine will show either an imine proton or an enol hydroxyl proton, depending on the exact structure. |

| ¹H: Carboxyl Proton (-COOH) | Very broad, ~10-13 ppm | Very broad, ~10-13 ppm | Present in both, but its chemical shift can be sensitive to intramolecular hydrogen bonding. |

| ¹³C: Carbonyl Carbon (C=O) | ~170-175 ppm | Absent (or shifted significantly upfield if present in a different form) | The distinct carbonyl signal is a hallmark of the keto-enamine form.[4] |

| ¹³C: Enol Carbon (C-OH) | Absent | ~150-160 ppm | The appearance of a carbon signal in the enol region indicates the enol-imine tautomer. |

| ¹³C: Imine Carbon (C=N) | Absent | ~160-170 ppm | A signal in this region is a definitive marker for the imine functionality. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule and provides strong evidence for the dominant tautomeric form in the solid state or as a neat film.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation:

-

Solid: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Use a suitable IR-transparent solvent (e.g., CCl₄) in a liquid cell.

-

-

Data Acquisition: Collect the spectrum typically from 4000 to 400 cm⁻¹.

Interpreting IR Spectra

The presence or absence of key vibrational bands helps distinguish the isomers.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance for Isomer Identification |

| O-H Stretch (Carboxyl) | 3300 - 2500 (very broad) | Present in both tautomers, characteristic of a hydrogen-bonded carboxylic acid.[5] |

| N-H Stretch (Amine) | 3500 - 3300 (two bands) | The presence of two distinct N-H stretching bands is a strong indicator of the primary amine in the keto-enamine form.[6] |

| C=O Stretch (Carboxyl) | 1725 - 1700 cm⁻¹ | A strong absorption here confirms the carboxylic acid.[7] |

| C=O Stretch (α,β-unsaturated) | 1690 - 1660 cm⁻¹ | Conjugation with the enamine C=C bond lowers the C=O frequency. Its presence strongly supports the keto-enamine tautomer.[7] |

| C=C Stretch (Enamine) | 1650 - 1600 cm⁻¹ | A strong band indicative of the conjugated C=C bond present in both tautomers. |

| C=N Stretch (Imine) | 1690 - 1640 cm⁻¹ | A band in this region, especially in the absence of a strong conjugated C=O signal, would suggest the presence of the enol-imine tautomer. |

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and elemental composition of the compound. While distinguishing isomers can be challenging, fragmentation patterns can offer structural clues.

Experimental Protocol: HRMS Analysis

-

Ionization: Electrospray ionization (ESI) is preferred for its soft ionization, which typically preserves the molecular ion.

-

Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

-

Fragmentation (MS/MS): Isolate the parent ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Interpreting Mass Spectra

-

Molecular Ion (M⁺): High-resolution MS should yield a mass that corresponds to the elemental formula C₇H₁₁NO₂ (Calculated Monoisotopic Mass: 141.0790 u). This validates the compound's identity.

-

Fragmentation: Key fragmentation pathways can provide structural insights.

-

Loss of H₂O (18 u): A common fragmentation for carboxylic acids.

-

Loss of COOH (45 u): Decarboxylation is a characteristic fragmentation pathway.

-

Enamine-specific fragmentation: Enamines can undergo complex rearrangements and cleavages within the cyclohexene ring. Differences in fragmentation between tautomers might arise from the initial position of the double bonds and heteroatoms.[8]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation, which differs between the tautomers.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition: Scan the absorbance from approximately 200 to 400 nm.

Interpreting UV-Vis Spectra

The molecule is an α,β-unsaturated amino acid system. The principles of Woodward-Fieser rules for α,β-unsaturated carbonyl compounds can be applied qualitatively.[9][10]

-

Keto-Enamine Tautomer: This form has a highly conjugated N-C=C-C=O system. It is expected to have a strong π → π* transition at a longer wavelength (λmax likely in the 280-320 nm range).

-

Enol-Imine Tautomer: The conjugation path is different (O-C=C-C=N). Depending on the exact geometry, the extent of conjugation might be altered, potentially leading to a shift in λmax compared to the keto-enamine form. Generally, more extended and planar conjugated systems absorb at longer wavelengths.

Summary and Conclusion

The comprehensive spectroscopic analysis of this compound isomers requires a synergistic application of multiple analytical techniques. NMR spectroscopy stands as the definitive tool for structural elucidation and quantification in solution. IR spectroscopy provides rapid confirmation of functional groups and is particularly useful for analyzing the solid state. High-resolution mass spectrometry validates the elemental composition, and UV-Vis spectroscopy probes the nature of the conjugated electronic system.

By carefully designing experiments and synthesizing the data from each of these methods, researchers can confidently identify the dominant isomeric forms of this important synthetic building block, ensuring the scientific integrity of subsequent research in drug development and materials science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 151272, 2-Aminocyclohexanecarboxylic acid. Retrieved January 17, 2026 from [Link].

- Appella, D. H., et al. (1997). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison.

-

LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved January 17, 2026 from [Link].

-

Fülöp, F. (2012). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. ResearchGate. Retrieved January 17, 2026 from [Link].

-

LibreTexts. (2022). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. Retrieved January 17, 2026 from [Link].

-

ResearchGate. (n.d.). Some important cyclic β-amino acids. ResearchGate. Retrieved January 17, 2026 from [Link].

-

Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. Retrieved January 17, 2026 from [Link].

-

Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved January 17, 2026 from [Link].

-

Scribd. (n.d.). Infrared Correlation Chart for Amines. Scribd. Retrieved January 17, 2026 from [Link].

-

The Pharma Guide. (2018). UV Spectroscopy, for α, β Unsaturated compound, woodward fieser rule for carbonyl compounds. YouTube. Retrieved January 17, 2026 from [Link].

-

Dr. Puspendra Kumar. (2017). Part 8: UV Visible Spectroscopy-Woodward Fieser Rule for α, β Unsaturated Carbonyl Compounds. YouTube. Retrieved January 17, 2026 from [Link].

-

Kellner Filho, L. C. R., et al. (2022). Dereplication of Ambuic Acid Derivatives from the Marine-Derived Fungus Pestalotiopsis sp. via Mass Spectrometry-Based Molecular Networking. SciELO. Retrieved January 17, 2026 from [Link].

-

Jakob, M., et al. (1967). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic. Retrieved January 17, 2026 from [Link].

-

National Institute of Standards and Technology. (n.d.). Cyclohexylamine. NIST WebBook. Retrieved January 17, 2026 from [Link].

-

Kubíčková, A., Kubíček, V., & Coufal, P. (2011). UV-VIS Detection of Amino Acids in Liquid Chromatography: Online Post-Column Solid-State Derivatization With Cu(II) Ions. Journal of Separation Science, 34(22), 3131-5. Available at: [Link].

-

ResearchGate. (n.d.). UV-Visible spectrum of α, β-unsaturated ketone derivatives. ResearchGate. Retrieved January 17, 2026 from [Link].

-

Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved January 17, 2026 from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. bif.wisc.edu [bif.wisc.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Studies in mass spectrometry. Part XII. Mass spectra of enamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2-Aminocyclohex-1-enecarboxylic Acid: Properties, Reactivity, and Synthetic Considerations

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-aminocyclohex-1-enecarboxylic acid, a cyclic β-amino acid with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering insights into its structure, reactivity, and synthetic strategies. While experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes established chemical principles and data from analogous structures to provide a robust predictive framework.

Introduction: A Scaffold of Interest

This compound belongs to the class of cyclic β-amino acids, which are prized building blocks in the design of peptidomimetics and other biologically active molecules.[1][2] The constrained conformation of the cyclohexene ring can impart favorable properties to peptide-based drugs, such as increased metabolic stability and enhanced receptor affinity and selectivity.[3][4] The unique electronic arrangement of an enamine conjugated with a carboxylic acid gives rise to a rich and versatile chemical reactivity, making it an attractive scaffold for the synthesis of diverse molecular architectures.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are rooted in its molecular structure. The presence of both an acidic carboxylic acid group and a basic amino group, coupled with the electronic nature of the enamine system, dictates its behavior in various chemical and biological environments.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 277305-66-5 | [5][6][7][8] |

| Molecular Formula | C₇H₁₁NO₂ | [5][6] |

| Molecular Weight | 141.17 g/mol | [5][6] |

| Appearance | Predicted: White to off-white solid | Inferred from similar amino acids |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Predicted: Soluble in polar solvents | Inferred from structure |

| pKa (Carboxylic Acid) | Predicted: ~4-5 | Inferred from vinylogous acid principles[9][10] |

| pKa (Amine) | Predicted: ~5-6 | Inferred due to delocalization of the nitrogen lone pair |

Chemical Properties and Reactivity: A Tale of Two Functional Groups

The chemical behavior of this compound is dominated by the interplay between its enamine and carboxylic acid functionalities. This unique arrangement results in a reactivity profile that is distinct from simple amines, alkenes, or carboxylic acids.

The Enamine System: A Nucleophilic Powerhouse

Enamines are the nitrogen analogs of enols and are known to be excellent nucleophiles.[11] The lone pair of electrons on the nitrogen atom participates in resonance with the carbon-carbon double bond, increasing the electron density at the β-carbon. This makes the β-carbon the primary site of nucleophilic attack.[12][13][14]

Caption: Resonance structures illustrating the nucleophilicity of the β-carbon in an enamine.

Key Reactions of the Enamine Moiety:

-

Alkylation: The nucleophilic β-carbon can readily react with electrophiles such as alkyl halides in an SN2 fashion.[12] Subsequent hydrolysis of the resulting iminium ion can yield a β-alkylated cyclohexanone derivative.

-

Acylation: Reaction with acyl chlorides or anhydrides will lead to the formation of β-dicarbonyl compounds after hydrolysis.[13]

-

Michael Addition: As a soft nucleophile, the enamine can participate in conjugate additions to α,β-unsaturated carbonyl compounds.[14]

The Vinylogous Carboxylic Acid: Enhanced Acidity

The carboxylic acid group in this compound is not isolated but is part of a conjugated system, a concept known as vinylogy.[9][10] This electronic communication through the double bond influences the acidity of the carboxylic acid. A vinylogous carboxylic acid is expected to be a stronger acid than a typical alcohol but may have a slightly higher pKa than a simple carboxylic acid due to the extended conjugation.[9]

The presence of the amino group, which is electron-donating by resonance, will also influence the acidity of the carboxylic acid and the basicity of the nitrogen atom. The delocalization of the nitrogen's lone pair into the double bond makes the amine less basic than a typical secondary amine.

Proposed Synthetic Pathway

While a specific, detailed synthesis for this compound is not readily found in the surveyed literature, a plausible route can be devised based on established organic chemistry reactions. A potential strategy involves the condensation of a β-keto ester with ammonia or an ammonia equivalent, followed by hydrolysis.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Ethyl 2-aminocyclohex-1-enecarboxylate

-

To a solution of ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in a suitable solvent such as toluene, add a source of ammonia (e.g., ammonium acetate, 1.5 equivalents).

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the enamine intermediate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 2-aminocyclohex-1-enecarboxylate (1 equivalent) in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide, 2 equivalents).

-

Heat the mixture to reflux and monitor the hydrolysis of the ester by TLC.

-

After the reaction is complete, cool the mixture and carefully acidify with a strong acid (e.g., hydrochloric acid) to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely available, the expected key features can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | - Broad singlet for the -NH₂ protons. - Singlet for the vinylic proton. - Multiplets for the cyclohexene ring protons. - Broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - Signal for the carboxylic acid carbon (~170-180 ppm). - Signals for the two sp² carbons of the enamine. - Signals for the four sp³ carbons of the cyclohexene ring. |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).[15][16][17] - N-H stretching of the amine (~3300-3500 cm⁻¹). - C=O stretch of the carboxylic acid (~1650-1700 cm⁻¹). - C=C stretch of the enamine (~1600-1650 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (141.17). |

Applications in Drug Development

Cyclic β-amino acids like this compound are valuable in drug discovery for several reasons:[1][2]

-

Conformational Rigidity: The cyclic structure reduces the conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.[3][18]

-

Proteolytic Stability: The incorporation of such non-natural amino acids into peptides can enhance their resistance to degradation by proteases, thereby improving their pharmacokinetic profiles.[2]

-

Scaffold for Diversity: The reactive handles on the molecule (amine, carboxylic acid, and the enamine system) provide multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for screening.

Conclusion

This compound is a fascinating molecule with a rich chemical character defined by the interplay of its enamine and vinylogous carboxylic acid functionalities. While detailed experimental data remains to be fully explored in the public domain, its predicted properties and reactivity make it a highly attractive building block for the synthesis of novel therapeutics. The insights provided in this guide, grounded in fundamental principles of organic chemistry, offer a solid foundation for researchers and drug development professionals to harness the potential of this promising scaffold. Further experimental investigation into the synthesis, properties, and biological activities of this compound is highly warranted.

References

-

Enamine: Formation, properties and Reactivity. (2023, April 24). YouTube. [Link]

-

Enamines. (2024, September 2). Making Molecules. [Link]

-

Enamine: Definition, Structure, and Formation Mechanism. Chemistry Learner. [Link]

-

Enamine. In Wikipedia. [Link]

-

Enamines. (2025, April 16). Master Organic Chemistry. [Link]

-

Vinylogy. In Wikipedia. [Link]

-

Asymmetric Synthesis of trans-2-Aminocyclohexanecarboxylic Acid Derivatives from Pyrrolobenzodiazepine-5,11-diones. Organic Syntheses. [Link]

-

CAS 277305-66-5 C7H11NO2 this compound ≥95%. Howei Pharm. [Link]

-

Vinylogy. (2019, July 21). Sciencemadness Wiki. [Link]

-

Amadis Chemical Company Limited. ChemBuyersGuide.com, Inc. [Link]

-

277305-66-5 | this compound. Next Peptide. [Link]

-

Buy this compound Industrial... LookChem.com. [Link]

-

CAS NO. 277305-66-5 | this compound... Arctom. [Link]

-

Some important cyclic β-amino acids. (ResearchGate scientific diagram). [Link]

-

Kiss, L., et al. (2017). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. Amino Acids, 49(9), 1441-1455. [Link]

- Forró, E., & Fülöp, F. (2005). Synthesis of 3- and 4-Hydroxy-2-aminocyclohexanecarboxylic Acids by Iodocyclization. European Journal of Organic Chemistry, 2005(15), 3299-3305.

-

2-Aminocyclohexanecarboxylic acid. PubChem. [Link]

- Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755.

-

Principle of Vinylogy (-CH=CH-) & Examples by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules). (2022, January 26). YouTube. [Link]

-

(1S,2S)-2-Aminocyclohexanecarboxylic Acid. PubChem. [Link]

-

2-Aminocyclopent-1-ene-1-carboxylic acid. PubChem. [Link]

-

5-Amino-cyclohex-3-enecarboxylic acid. PubChem. [Link]

-

Kwon, Y. U. (2014). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Journal of Medicinal Chemistry, 57(24), 10275-10290. [Link]

-

Discovery and applications of naturally occurring cyclic peptides. (2025, August 7). ResearchGate. [Link]

-

2-Cyclohexene-1-carboxylic acid, 2-methyl-4-oxo-, ethyl ester. NIST WebBook. [Link]

-

20.9: Spectroscopy of Carboxylic Acids and Nitriles. (2024, July 30). Chemistry LibreTexts. [Link]

-

IR Spectrum: Carboxylic Acids. Química Organica.org. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic Peptide Therapeutics in Drug Discovery | AltaBioscience [altabioscience.com]

- 5. CAS 277305-66-5 C7H11NO2 this compound ≥95% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 6. 277305-66-5 | this compound | Next Peptide [nextpeptide.com]

- 7. echemi.com [echemi.com]

- 8. arctomsci.com [arctomsci.com]

- 9. Vinylogy - Wikipedia [en.wikipedia.org]

- 10. Vinylogy - Sciencemadness Wiki [sciencemadness.org]

- 11. Enamine - Wikipedia [en.wikipedia.org]

- 12. Enamines — Making Molecules [makingmolecules.com]

- 13. Enamine: Definition, Structure, and Formation Mechanism [chemistrylearner.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. echemi.com [echemi.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 18. researchgate.net [researchgate.net]

discovery and isolation of novel 2-aminocyclohex-1-enecarboxylic acid compounds

An In-depth Technical Guide to the Discovery and Isolation of Novel 2-Aminocyclohex-1-enecarboxylic Acid Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the synthesis, purification, and characterization of novel this compound derivatives. These compounds, featuring a unique enamine moiety constrained within a cyclohexene ring, are valuable scaffolds in medicinal chemistry, serving as building blocks for peptidomimetics and other biologically active molecules.[1] The strategic insights and detailed protocols herein are designed to equip researchers and drug development professionals with a robust methodology for exploring this promising chemical space.

Strategic Foundations: Synthesis of the Cyclohexene Scaffold

The creation of the this compound core relies on establishing the six-membered ring with the requisite functional groups. A highly effective and stereospecific approach is the Diels-Alder reaction, which constructs the cyclohexene ring in a predictable manner.[2]

Causality of Synthetic Choice: The Diels-Alder Approach

The [4+2] cycloaddition between a conjugated diene and a dienophile is unparalleled for its efficiency and stereochemical control. By selecting appropriate starting materials, we can strategically install functional group handles that are readily converted to the target amine and carboxylic acid. A plausible and effective route begins with the reaction of a suitable diene with an acrylic acid derivative, which sets the stage for the subsequent introduction of the amino group.[2][3]

Visualizing the Synthetic Workflow

The overall process, from initial cycloaddition to the final characterized compound, follows a logical and sequential workflow. This ensures that each step builds upon a well-defined and purified intermediate, maximizing the overall yield and purity of the final product.

Caption: High-level workflow from synthesis to final characterization.

Experimental Protocol: Diels-Alder Synthesis of a Cyclohexene Precursor

This protocol describes the synthesis of a cyclohexene carboxylic acid precursor, which can be further functionalized to the target enamine.

Materials:

-

1,3-Butadiene (or appropriate substituted diene)

-

Acrylic acid (or appropriate dienophile)

-

Hydroquinone (inhibitor)

-

Toluene (solvent)

-

High-pressure reaction vessel

Procedure:

-

Vessel Preparation: To a clean, dry high-pressure reaction vessel, add acrylic acid (1.0 eq) and a catalytic amount of hydroquinone to inhibit polymerization.

-

Solvent Addition: Add toluene to dissolve the dienophile. The concentration should be optimized but a starting point of 0.5 M is common.

-

Diene Introduction: Cool the vessel to -78 °C (dry ice/acetone bath) and condense 1,3-butadiene (1.2 eq) into the vessel.

-

Reaction: Seal the vessel and allow it to warm to room temperature. Transfer it to a protected heating block and heat to 100-150 °C. Reaction time can vary from 12 to 48 hours. Monitor the reaction progress via TLC or GC analysis of aliquots.

-

Workup: After cooling, carefully vent any excess butadiene. Concentrate the reaction mixture under reduced pressure. The resulting crude product will contain the desired cyclohexene carboxylic acid, which can be carried forward.

Isolation and Purification: A Self-Validating System

The purification of compounds containing both amine and carboxylic acid functionalities presents unique challenges, primarily due to their amphoteric nature and potential for strong interactions with stationary phases.[4] A multi-step purification strategy is essential for achieving high purity.

Initial Purification: Liquid-Liquid Extraction

An initial workup using a separating funnel is a robust method to remove unreacted starting materials and catalysts.[5][6]

Protocol: Acid-Base Extraction

-

Dissolve the crude product from the synthesis step in an organic solvent like ethyl acetate.

-

Transfer the solution to a separating funnel and wash with a 5% sodium bicarbonate solution to remove acidic impurities.[5] Release pressure frequently.

-

Separate the aqueous layer. The organic layer now contains the less polar components.

-

To isolate the target compound (if it's in the organic layer), wash with brine to remove residual water, then dry over anhydrous sodium sulfate or magnesium sulfate.[6][7]

-

Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude, partially purified product.

Chromatographic Purification: Overcoming a Key Challenge

Standard silica gel chromatography is often problematic for amine-containing compounds due to the acidic nature of silica, which leads to strong adsorption, peak tailing, and poor separation.[4]

Expertise in Action: To counteract this, the use of an amine-modified stationary phase or the addition of a competing amine (e.g., 1-2% triethylamine) to the mobile phase is a field-proven solution.[4] This approach neutralizes the acidic silanol groups, allowing for effective elution and separation.

Protocol: Flash Chromatography on Amine-Functionalized Silica

-

Column Packing: Select an appropriately sized column and pack with amine-functionalized silica gel as a slurry in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The addition of 1% triethylamine to the mobile phase system is recommended.

-

Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

-

Solvent Removal: Remove the solvent under reduced pressure to yield the purified compound.

Final Purification: Recrystallization

For obtaining an analytically pure, crystalline solid, recrystallization is the final and most critical step. The choice of solvent is paramount. For enamine salts, polar solvents like methanol have proven effective.[8]

Protocol: Recrystallization from Methanol

-

Dissolution: In a clean Erlenmeyer flask, add the purified compound from chromatography. Add a minimal amount of methanol and heat gently (e.g., to 60-70 °C) with stirring until the solid is completely dissolved.[8]

-

Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath or refrigerator (e.g., to 5-10 °C).[8]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.

-

Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Structural Elucidation and Characterization

Unequivocal characterization of a novel compound is the cornerstone of discovery. A combination of spectroscopic techniques is required to confirm the molecular structure and assess purity.[9]

Visualizing the Characterization Pathway

The characterization process is systematic, starting with mass determination and moving to detailed structural analysis through NMR.

Sources

- 1. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biotage.com [biotage.com]

- 5. savemyexams.com [savemyexams.com]

- 6. fchpt.stuba.sk [fchpt.stuba.sk]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Theoretical Exploration of the Conformational Landscape of 2-Aminocyclohex-1-enecarboxylic Acid: A Guide for Drug Discovery and Molecular Design

Abstract

This technical guide provides a comprehensive theoretical framework for the conformational analysis of 2-aminocyclohex-1-enecarboxylic acid, a vinylogous β-amino acid of significant interest in medicinal chemistry and materials science. While a dedicated experimental or computational study on this specific molecule is not extensively documented in publicly available literature, this guide synthesizes established principles of conformational analysis, computational chemistry protocols, and data from analogous molecular systems to construct a robust theoretical model. We delve into the critical interplay of the cyclohexene ring puckering, the steric and electronic effects of the amino and carboxylic acid substituents, and the pivotal role of intramolecular hydrogen bonding in dictating the molecule's three-dimensional structure. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the computational workflows and theoretical underpinnings necessary to predict and understand the conformational preferences of this and related molecules.

Introduction: The Significance of Conformational Preference

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional conformation. For drug candidates, the specific spatial arrangement of functional groups determines its ability to bind to a biological target with high affinity and selectivity. This compound, as a constrained analog of β-alanine, presents a fascinating case study in conformational analysis. Its rigid cyclohexene backbone, coupled with the flexible amino and carboxylic acid moieties, creates a complex conformational landscape that can be systematically explored through theoretical and computational methods. Understanding the dominant conformers and the energetic barriers between them is paramount for designing novel therapeutics, catalysts, and functional materials.